molecular formula C13H17ClN2O2 B2590952 (1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride CAS No. 2416218-02-3

(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride

Cat. No. B2590952
M. Wt: 268.74
InChI Key: SFFOUMARWDXTDD-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride” is a chemical compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also a precursor in the preparation of diazabicyclo heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .


Molecular Structure Analysis

The molecular formula of this compound is C10H18N2O2 . The InChI code is 1S/C13H16N2O2.ClH/c16-13(15-8-11-6-12(15)7-14-11)17-9-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2;1H/t11-,12-;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is insoluble in water . The molecular weight is 198.26 g/mol . The specific rotation is -41° to -47° (20°C, 589nm) (C=1, chloroform) .

Scientific Research Applications

Discovery of Selective Neuronal Nicotinic Receptor Agonists

An efficient synthesis method for a novel potent selective neuronal nicotinic receptor (NNR) agonist, A-366833, was described, utilizing enantiomerically pure pharmacophores constructed from benzyl N-allyl-N-(2-hydroxyimino-ethyl)-carbamate. This process involved intramolecular [1,3]-dipolar cycloaddition, reductive ring-opening reaction, chiral resolution, and intramolecular cyclization, demonstrating the utility of diaza-bicyclo compounds in developing neurological treatments (Ji et al., 2005).

Direct Access to Substituted Mono-, Bi-, and Tricyclic Dihydropyrazoles

Through the engagement of in situ derived acyclic and cyclic 1,2-diaza-1,3-dienes with diazo esters, a novel [4 + 1] annulation strategy was developed. This method, catalyzed by inexpensive copper(II) chloride, allows for the synthesis of mono-, bi-, and tricyclic 4,5-dihydropyrazole-5-carboxylic acid derivatives, showcasing the versatility of diaza compounds in constructing complex cyclic structures (Attanasi et al., 2014).

Metal-Free Diastereoselective Synthesis

A metal-free diastereoselective synthesis approach for novel 4-halo-3,6-di-aryl-2,6-diaza-bicyclo[3.2.0]heptan-7-one was reported, further highlighting the potential of diaza-bicyclo compounds in synthesizing amino-pyrrolidine carboxylic acid derivatives. This contributes to the advancement of methodologies for creating functionalized proline esters, important in peptide synthesis and drug discovery (Kumar et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c16-13(15-8-11-6-12(15)7-14-11)17-9-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2;1H/t11-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDRHVIXZJGOCZ-FXMYHANSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride

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